2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-13-5-3-8-16(11-13)24(2)29(25,26)17-9-10-28-18(17)20-22-19(23-27-20)14-6-4-7-15(21)12-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIHXHNYVQXFAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the oxadiazole ring.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.
Formation of the Sulfonamide Group: This involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base to form the sulfonamide group.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could make it useful in the development of organic semiconductors or other advanced materials.
Biological Research: It could be used as a probe to study various biological processes, particularly those involving the thiophene or oxadiazole moieties.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonamide group suggests potential interactions with proteins or enzymes that have sulfonamide-binding sites.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The compound is compared to four closely related derivatives (Table 1), highlighting key substituent differences:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in introduces electron-donating properties, which could increase solubility but reduce metabolic stability compared to the target’s 3-methylphenyl (moderately electron-donating) .
- Hybrid Scaffolds : The thiazolo-triazol derivative in replaces the oxadiazole with a fused heterocycle, likely altering target selectivity and pharmacokinetic profiles .
Functional Group Impact on Bioactivity (Inferred)
While biological data are absent in the evidence, structural parallels suggest:
- Fluorine Substitution : The 3-fluorophenyl group may enhance metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions, as seen in kinase inhibitors .
- Sulfonamide Role : The sulfonamide moiety is critical for hydrogen bonding with target proteins, as observed in carbonic anhydrase inhibitors. Methylation (N-methyl) likely reduces acidity, affecting solubility and binding .
Biological Activity
N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known by its CAS number 2034568-09-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is with a molecular weight of 375.51 g/mol. The structure features a unique combination of azetidine and thiophene moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.51 g/mol |
| CAS Number | 2034568-09-5 |
| Solubility | Not available |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxalamide derivatives, including those similar to our compound. For instance, compounds containing oxadiazole and thiadiazole structures have shown promising results against various bacterial strains. The mechanism of action is often attributed to their ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.
Cytotoxicity Studies
A study investigating the cytotoxic effects of related compounds indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as L929 and HepG2. In these studies, the most potent compounds demonstrated an increase in cell viability at lower concentrations, suggesting a selective toxicity profile that could be beneficial for therapeutic applications.
Table 2: Cytotoxicity Results
| Compound ID | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound 24 | L929 | 12 | 110 |
| Compound 25 | L929 | 100 | 40 |
| Compound 29 | HepG2 | 50 | 105 |
The biological activity of N1-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature suggests potential interactions with lipid membranes, leading to increased permeability and cell lysis.
- Gene Expression Modulation : Similar compounds have been shown to affect gene transcription related to biofilm formation and resistance mechanisms in bacteria.
Case Study 1: Antitubercular Activity
Research conducted by Villemagne et al. (2020) focused on oxadiazole derivatives as inhibitors of Mycobacterium tuberculosis. The study found that specific modifications in the chemical structure significantly enhanced the antitubercular activity, suggesting that similar modifications in our compound could yield beneficial results.
Case Study 2: Cancer Therapeutics
A recent investigation into thiophene-containing compounds revealed their potential as anticancer agents. These studies demonstrated that modifications in the thiophene ring could enhance selectivity towards cancer cells while minimizing toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
